molecular formula C23H18N2O3 B257986 4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No. B257986
M. Wt: 370.4 g/mol
InChI Key: WCZARVYUBWQLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, also known as PPO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPO is a heterocyclic compound that belongs to the chromeno[8,7-e][1,3]oxazine family of compounds.

Scientific Research Applications

4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has shown potential therapeutic applications in various scientific research areas, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, this compound has been shown to protect neurons against oxidative stress and inflammation. In antimicrobial activity, this compound has been shown to exhibit antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer treatment, this compound has been shown to inhibit the activity of topoisomerase II and induce the expression of p53, leading to apoptosis and cell cycle arrest. In neuroprotection, this compound has been shown to inhibit the activation of microglia and astrocytes, leading to a reduction in inflammation and oxidative stress. In antimicrobial activity, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of gene expression. In cancer treatment, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidants such as glutathione. In neuroprotection, this compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In antimicrobial activity, this compound has been shown to modulate the expression of various genes involved in bacterial and fungal cell wall synthesis.

Advantages and Limitations for Lab Experiments

4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications in various scientific research areas. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for 4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one research, including the development of this compound analogs with improved solubility and bioavailability, the investigation of this compound's potential therapeutic applications in other scientific research areas such as cardiovascular disease and diabetes, and the elucidation of this compound's mechanism of action through various biochemical and molecular techniques. Additionally, the investigation of this compound's potential synergistic effects with other compounds could lead to the development of novel therapeutic strategies.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various scientific research areas, including cancer treatment, neuroprotection, and antimicrobial activity. The synthesis of this compound involves a multi-step process, and its purity can be confirmed through various analytical techniques. The mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for this compound research, and further investigation of this compound could lead to the development of novel therapeutic strategies.

Synthesis Methods

4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be synthesized through a multi-step process involving the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde, followed by cyclization with 2-amino-4-phenylthiazole and subsequent oxidation with hydrogen peroxide. The purity of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-phenyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H18N2O3/c26-22-11-19(17-6-2-1-3-7-17)18-8-9-21-20(23(18)28-22)14-25(15-27-21)13-16-5-4-10-24-12-16/h1-12H,13-15H2

InChI Key

WCZARVYUBWQLPO-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CN=CC=C5

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CN=CC=C5

Origin of Product

United States

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